molecular formula C20H18N6O3S B2929733 2-methoxy-N-{3-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide CAS No. 932487-80-4

2-methoxy-N-{3-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide

Cat. No.: B2929733
CAS No.: 932487-80-4
M. Wt: 422.46
InChI Key: KRYZBHPYYQUHGY-UHFFFAOYSA-N
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Description

2-methoxy-N-{3-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a complex organic compound that belongs to the class of heterocyclic compounds

Scientific Research Applications

2-methoxy-N-{3-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is a derivative of indole , which is known to bind with high affinity to multiple receptors . This suggests that the compound may have a broad range of potential targets.

Mode of Action

Indole derivatives are known to bind to their targets and induce a variety of biological activities .

Biochemical Pathways

The compound may affect various biochemical pathways due to its potential broad-spectrum activity. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound may therefore affect a variety of biochemical pathways related to these activities.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. For example, some indole derivatives have been found to have anti-inflammatory and analgesic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-{3-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the triazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Synthesis of the thiadiazole ring: This involves the cyclization of a thiosemicarbazide derivative with an appropriate electrophile.

    Coupling of the triazole and thiadiazole rings: This step often requires the use of a coupling reagent such as EDCI or DCC.

    Introduction of the benzamide group: This can be done through an amidation reaction using a suitable amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-{3-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triazole and thiadiazole rings can be reduced under specific conditions to yield different derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the heterocyclic moieties.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
  • 3,4-diaryl-1,2-dihydro-1,2,3-triazole derivatives
  • Quinazolinone/melatonin hybrids

Uniqueness

2-methoxy-N-{3-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-methoxy-N-[3-[1-(3-methoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3S/c1-12-17(23-25-26(12)13-7-6-8-14(11-13)28-2)18-21-20(30-24-18)22-19(27)15-9-4-5-10-16(15)29-3/h4-11H,1-3H3,(H,21,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYZBHPYYQUHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)OC)C3=NSC(=N3)NC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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